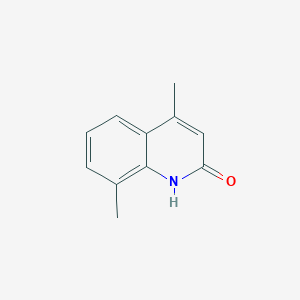

4,8-Dimethylquinolin-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108461. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)6-10(13)12-11(7)9/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJUAEGGYLOZMGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277746 | |

| Record name | 4,8-dimethylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-78-0 | |

| Record name | 5349-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5349-78-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,8-dimethylquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-DIMETHYL-2-HYDROXYQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,8-Dimethylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethylquinolin-2-ol, a heterocyclic organic compound, belongs to the quinolinone class of molecules. The quinoline scaffold is a significant pharmacophore in drug discovery, exhibiting a wide range of biological activities. Understanding the physicochemical properties of its derivatives, such as this compound, is fundamental for predicting their pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for the determination of key parameters.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are essential for the initial characterization and assessment of the compound in a research and development setting.

| Property | Value | Source |

| IUPAC Name | 4,8-dimethyl-1H-quinolin-2-one | [1][2] |

| CAS Number | 5349-78-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁NO | [1][2] |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 219 - 221 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory techniques for organic compounds.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a solid compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Understanding the solubility of a compound in various solvents is critical for formulation development and for designing biological assays.

Methodology:

-

Solvent Selection: A range of pharmaceutically relevant solvents should be tested, including water, buffered aqueous solutions (e.g., pH 5.0, 7.4, 9.0), ethanol, methanol, and dimethyl sulfoxide (DMSO).

-

Equilibration: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical determinant of a drug's ionization state at different physiological pH values.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point.

logP Determination (Shake-Flask Method)

The logarithm of the partition coefficient (logP) between n-octanol and water is a widely used measure of a compound's lipophilicity, which influences its membrane permeability and interaction with biological targets.

Methodology:

-

Phase Preparation: n-Octanol and a buffered aqueous solution (typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phases is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the determination of the key physicochemical properties of this compound.

Conclusion

This technical guide has presented the available physicochemical data for this compound and provided detailed experimental protocols for the determination of its melting point, solubility, pKa, and logP. The provided workflow diagram offers a clear visual representation of the experimental processes. While some experimental values are not yet publicly available, the methodologies outlined here provide a robust framework for researchers to generate this critical data, thereby facilitating the advancement of research and development involving this and similar quinolinone derivatives. Accurate and comprehensive physicochemical characterization is an indispensable step in the journey of a compound from discovery to potential therapeutic application.

References

4,8-Dimethylquinolin-2-ol: A Comprehensive Technical Guide

CAS Number: 5349-78-0

Structure:

Synonyms: 4,8-dimethyl-2(1H)-quinolinone, 4,8-dimethyl-2-hydroxyquinoline

This technical guide provides an in-depth overview of this compound, consolidating available data on its physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical and Safety Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5349-78-0 | |

| Molecular Formula | C₁₁H₁₁NO | |

| IUPAC Name | 4,8-dimethyl-1H-quinolin-2-one | |

| Melting Point | 219 - 221 °C | |

| Purity | 95% | |

| Physical Form | Solid |

Table 2: Predicted Physicochemical Properties of the Related Compound 4,8-Dimethylquinoline

| Property | Value | Source |

| Molecular Weight | 157.2117 g/mol | [1] |

| Monoisotopic Molecular Weight | 157.089149357 Da | [1] |

| Water Solubility | 0.67 g/L | [1] |

| logP | 2.99 | [1] |

| pKa (Strongest Basic) | 5.33 | [1] |

| Polar Surface Area | 12.89 Ų | [1] |

Table 3: Safety Information for this compound

| Category | Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Codes | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) | |

| Precautionary Statements | P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501 |

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not explicitly available, a plausible and efficient method is the Knorr cyclization of a β-keto anilide.[2] This classic reaction involves the acid-catalyzed intramolecular cyclization of a β-keto anilide to form the corresponding quinolin-2-one.

Proposed Experimental Protocol: Knorr Cyclization

Starting Materials:

-

N-(2-methylphenyl)-3-oxobutanamide

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid

Procedure:

-

To the N-(2-methylphenyl)-3-oxobutanamide in a round-bottom flask, add an excess of polyphosphoric acid (approximately 10-20 times the weight of the anilide).

-

The mixture is heated to approximately 80-100°C with vigorous stirring until the reaction is complete (monitored by TLC). The reaction time is typically between 1.5 to 3 hours.[2]

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield pure this compound.

Potential Biological Activities and Experimental Protocols

The quinoline and quinolin-2-one scaffolds are present in a wide range of biologically active compounds, exhibiting antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4] Although no specific biological data has been reported for this compound, it is a promising candidate for biological screening.

Proposed Biological Screening Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a common initial screening for potential anticancer compounds.[5]

Materials:

-

Human cancer cell lines (e.g., HepG2 - liver carcinoma, MCF-7 - breast adenocarcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Potential Signaling Pathways

Many quinoline derivatives exert their anticancer effects by interacting with key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some quinolin-4-one derivatives have been shown to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these kinases can disrupt downstream signaling cascades like the PI3K/AKT/mTOR pathway, which is crucial for tumor growth and survival.[6]

Conclusion

This compound is a quinolin-2-one derivative with potential for biological activity, given the known pharmacological properties of this class of compounds. While experimental data specific to this molecule is limited, this guide provides a framework for its synthesis and biological evaluation based on established methods for related structures. Further research is warranted to fully characterize its physicochemical properties and explore its therapeutic potential.

References

- 1. Showing Compound 4,8-Dimethylquinoline (FDB004419) - FooDB [foodb.ca]

- 2. mdpi.com [mdpi.com]

- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data for 4,8-Dimethylquinolin-2-ol and its Analogs: A Technical Guide

Introduction

Quinolin-2-one (or 2-quinolone) and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. The spectroscopic characterization of these molecules is fundamental for confirming their structure and purity. This guide presents an overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4,8-Dimethylquinolin-2-ol by examining the data of its close analogs.

Data Presentation: Spectroscopic Data of Analogs

The following tables summarize the spectroscopic data for analogs of this compound. These analogs provide insight into the expected chemical shifts and fragmentation patterns.

Table 1: ¹H NMR Spectroscopic Data of Quinoline Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methylquinolin-2-ol | - | Data not available in a comparable format. |

| 2,4-Dimethylquinoline | CDCl₃ | 8.11-7.22 (m, 5H, Ar-H), 2.69 (s, 3H, CH₃), 2.55 (s, 3H, CH₃) |

| 2,6-Dimethylquinoline | CDCl₃ | 7.95-7.25 (m, 5H, Ar-H), 2.68 (s, 3H, CH₃), 2.48 (s, 3H, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data of Quinoline Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Methylquinolin-2-ol | DMSO-d₆ | 162.2, 140.9, 138.8, 130.3, 124.8, 122.0, 121.3, 115.8, 115.4, 18.3 |

| 2,4-Dimethylquinoline | CDCl₃ | 158.1, 147.5, 144.2, 129.2, 128.9, 126.6, 125.6, 123.4, 121.9, 24.9, 18.5 |

| 2,6-Dimethylquinoline | CDCl₃ | 158.2, 146.9, 135.8, 130.9, 128.8, 126.6, 126.3, 122.0, 25.1, 21.3 |

Table 3: IR Spectroscopic Data of Quinoline Analogs

| Compound | Technique | Key Absorptions (cm⁻¹) |

| 4-Methylquinolin-2-ol | KBr-Pellet | 3400-2500 (O-H, N-H stretching), 1660 (C=O stretching), 1600, 1500 (C=C aromatic stretching) |

| 2,4-Dimethylquinoline | KBr | 3050 (Ar C-H str.), 2920 (Alkyl C-H str.), 1600, 1500 (C=C & C=N str.) |

| 2,6-Dimethylquinoline | KBr pellet | 3050 (Ar C-H str.), 2950 (Alkyl C-H str.), 1620, 1510 (C=C & C=N str.) |

Table 4: Mass Spectrometry Data of Quinoline Analogs

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| 4-Methylquinolin-2-ol [1] | GC-MS | 159 (M⁺) | 130, 131 |

| 2,4-Dimethylquinoline [2] | GC-MS | 157 (M⁺) | 156, 115, 51, 39 |

| 2,6-Dimethylquinoline [3] | GC-MS | 157 (M⁺) | 156, 115, 65, 39 |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition: For ¹H NMR, acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, use proton decoupling to simplify the spectrum and increase sensitivity.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is common. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples with minimal preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. The sample is injected into a gas chromatograph for separation before entering the mass spectrometer. For less volatile or thermally sensitive compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed.

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, providing characteristic fragmentation patterns. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are typically used, which often result in a prominent molecular ion peak.

-

Data Acquisition: The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a target organic compound.

References

Tautomerism in Dimethyl-Substituted Quinolin-2-ols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-2-ol and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a crucial tautomeric equilibrium between the lactim (enol) and lactam (keto) forms. This equilibrium is paramount as the predominant tautomer dictates the molecule's physicochemical properties, including its hydrogen bonding capacity, and ultimately its biological activity. This technical guide provides a comprehensive examination of the lactam-lactim tautomerism in dimethyl-substituted quinolin-2-ols. It delves into the synthesis, spectroscopic characterization, and computational analysis of these compounds. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in drug discovery and development.

Introduction

The quinolin-2-one (or 2-hydroxyquinoline) moiety is a privileged structure found in numerous biologically active compounds.[1] The tautomerism between the aromatic 2-hydroxyquinoline (enol/lactim form) and the non-aromatic quinolin-2(1H)-one (keto/lactam form) is a key determinant of the molecule's interaction with biological targets.[2] In most environments, the keto form is the more stable and predominant tautomer due to the thermodynamic stability of the cyclic amide group.[3][4]

The position of this equilibrium can be significantly influenced by various factors, including the electronic nature and steric hindrance of substituents on the quinoline ring, as well as the polarity of the solvent.[5] The introduction of dimethyl substituents can alter the electronic distribution and steric environment of the quinoline core, thereby modulating the tautomeric preference. Understanding the impact of the position of these methyl groups is critical for the rational design of novel therapeutics.

This guide will explore the synthesis of various dimethyl-substituted quinolin-2-ols, provide detailed protocols for their spectroscopic analysis to determine tautomeric ratios, and present computational data on the relative stabilities of the tautomers.

Tautomeric Equilibrium

The lactam-lactim tautomerism of dimethyl-substituted quinolin-2-ols involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring. The two tautomeric forms, the enol (hydroxyquinoline) and the keto (quinolinone), are in a dynamic equilibrium.

dot

References

Solubility and stability of 4,8-Dimethylquinolin-2-ol in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of 4,8-Dimethylquinolin-2-ol. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on established protocols and predictive analysis based on the behavior of structurally related quinolinone derivatives. It is intended to be a practical resource for researchers to design and execute experiments to characterize this compound. Included are detailed experimental workflows, data presentation tables, and visualizations to guide the laboratory investigation.

Introduction to this compound

This compound, also known as 4,8-dimethyl-2(1H)-quinolinone, is a heterocyclic organic compound. It belongs to the quinolinone class, a scaffold of significant interest in medicinal chemistry. The physicochemical properties of a compound are critical to its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Known Physicochemical Properties:

-

Molecular Formula: C₁₁H₁₁NO

-

Molecular Weight: 173.21 g/mol [1]

-

Appearance: Solid[1]

-

Melting Point: 219 - 221 °C[1]

Solubility Profile

For research and development purposes, determining the solubility in a range of solvents is essential. Below is a template for recording experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | ||

| 0.1 N HCl | 25 | Shake-Flask | ||

| 5% Dextrose in Water (D5W) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor.

-

Conclusion

While specific experimental data on the solubility and stability of this compound are not currently available in publicly accessible literature, this guide provides the necessary framework for researchers to determine these critical parameters. The provided experimental protocols for the shake-flask solubility method and forced degradation studies are robust and widely applicable. The data tables and workflow diagrams offer a structured approach to data collection and experimental design. The insights gained from such studies will be invaluable for the continued development of this compound in pharmaceutical and scientific applications.

References

Quantum Chemical Calculations for 4,8-Dimethylquinolin-2-ol: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic and structural properties of 4,8-Dimethylquinolin-2-ol. While specific computational studies on this exact molecule are not prevalent in the current literature, this document outlines the established theoretical framework and methodologies applied to closely related quinoline derivatives. By leveraging these analogous studies, we present a robust protocol for performing and interpreting such calculations, offering insights into the molecule's reactivity, spectroscopic signatures, and potential as a pharmacophore.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development. These computational methods, particularly Density Functional Theory (DFT), allow for the prediction of a wide range of molecular properties, including optimized geometry, vibrational frequencies (infrared and Raman spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. For quinoline derivatives, which are recognized as privileged scaffolds in medicinal chemistry with a broad spectrum of biological activities including anticancer and antimicrobial effects, these calculations provide crucial insights into their structure-activity relationships (SAR).

By modeling molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), one can predict the regions of a molecule most likely to be involved in chemical reactions and intermolecular interactions. This is vital for understanding potential mechanisms of action and for designing new derivatives with enhanced therapeutic properties.

Theoretical Framework and Computational Methodology

The methodologies outlined below are based on successful quantum chemical studies of various substituted quinoline and quinolin-2-one derivatives.

Software and Theoretical Methods

A common choice for quantum chemical calculations is the Gaussian suite of programs. The theoretical approach most frequently employed for molecules of this size is Density Functional Theory (DFT). The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance between accuracy and computational cost for organic molecules. For more precise energy calculations, Møller-Plesset perturbation theory (MP2) can also be used.

Basis Sets

The choice of basis set is crucial for the accuracy of the calculations. A commonly used and reliable basis set for this type of system is the Pople-style 6-311++G(d,p). This basis set includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to correctly model the shape of the electron density around the atoms.

Experimental and Computational Workflow

The general workflow for a comprehensive computational study of this compound, integrated with experimental validation, is depicted below.

Detailed Protocols

2.4.1. Geometry Optimization: The first step is to obtain the minimum energy structure of this compound. This is achieved by performing a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. The convergence criteria should be set to tight to ensure a true energy minimum is found.

2.4.2. Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies can be used to predict the infrared (IR) spectrum of the molecule.

2.4.3. NMR Chemical Shift Calculation: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. The calculations are typically performed at the B3LYP/6-311++G(d,p) level on the optimized geometry. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS).

2.4.4. Electronic Spectra Calculation: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This calculation provides the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λmax).

2.4.5. Molecular Orbital Analysis: The energies of the HOMO and LUMO are important indicators of a molecule's electron-donating and accepting abilities, respectively. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Predicted Molecular Properties (Based on Analogous Compounds)

While specific experimental data for this compound is scarce, the following tables summarize the types of quantitative data that would be generated from the aforementioned calculations. The values are illustrative and based on published data for structurally similar quinoline derivatives.

Structural Parameters

The optimized geometry will provide bond lengths and angles. Below is a sample of what this data would look like.

| Parameter | Calculated Value (Å or °) |

| Bond Lengths | |

| C2-O | Value |

| N1-C2 | Value |

| C4-C4a | Value |

| C8-C8a | Value |

| Bond Angles | |

| N1-C2-C3 | Value |

| C4-C4a-C8a | Value |

| C7-C8-C8a | Value |

Spectroscopic Data

| Spectroscopic Property | Calculated Value | Experimental Reference (Analogous Cmpd.) |

| 1H NMR (ppm) | ||

| H3 | Value | Reference Value |

| H5 | Value | Reference Value |

| CH3 at C4 | Value | Reference Value |

| CH3 at C8 | Value | Reference Value |

| 13C NMR (ppm) | ||

| C2 (C=O) | Value | Reference Value |

| C4 | Value | Reference Value |

| C8 | Value | Reference Value |

| C8a | Value | Reference Value |

| FT-IR (cm-1) | ||

| O-H stretch | Value | Reference Value |

| N-H stretch | Value | Reference Value |

| C=O stretch | Value | Reference Value |

| C-H stretch (aromatic) | Value | Reference Value |

| UV-Vis (nm) | ||

| λmax 1 | Value | Reference Value |

| λmax 2 | Value | Reference Value |

Molecular Orbital Properties

| Property | Calculated Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

Application in Drug Design: A Hypothetical Signaling Pathway

Quinoline derivatives have been widely investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival. A common target is the PI3K/Akt/mTOR signaling pathway. Quantum chemical calculations can aid in the design of more potent inhibitors by providing insights into the electronic properties that govern ligand-receptor interactions.

In this hypothetical pathway, this compound is proposed to inhibit Akt, a key node in the signaling cascade. This inhibition would prevent the downstream activation of mTOR, leading to a decrease in cell proliferation and survival, and potentially promoting apoptosis. The MEP and HOMO/LUMO distributions calculated for the molecule would be instrumental in understanding the key interactions with the ATP-binding pocket of Akt.

Conclusion

This technical guide has outlined a comprehensive framework for the quantum chemical study of this compound. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, a wealth of information regarding the molecule's geometric, spectroscopic, and electronic properties can be obtained. While direct experimental data for this specific compound is limited, the methodologies and expected outcomes presented here, based on studies of analogous quinoline derivatives, provide a solid foundation for future research. These computational approaches are invaluable for rationalizing experimental findings and for the guided design of novel quinoline-based therapeutic agents.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4,8-Dimethylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 4,8-Dimethylquinolin-2-ol. While a specific crystal structure for this exact compound is not publicly available in the Cambridge Structural Database (CSD)[1], this document outlines the theoretical framework and experimental protocols required for its determination. The information presented is crucial for understanding the solid-state properties of this and related quinolin-2-ol derivatives, which are a significant class of heterocyclic compounds with diverse biological activities.[2][3][4]

Synthesis and Characterization

The initial step in the crystal structure analysis is the synthesis and purification of this compound. Quinoline derivatives can be synthesized through various methods, including the Skraup, Doebner–von Miller, and Friedländer reactions.[3] A plausible synthetic route to this compound would involve the cyclization of an appropriately substituted aniline and a β-ketoester.

Following synthesis, the compound's identity and purity must be confirmed using standard analytical techniques.

Table 1: Spectroscopic and Analytical Data for Compound Characterization

| Technique | Expected Observations for this compound |

| ¹H NMR | Aromatic protons, two methyl group singlets, and an N-H or O-H proton signal (depending on tautomeric form). |

| ¹³C NMR | Resonances corresponding to the quinoline core carbons and the two methyl carbons. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₁₁H₁₁NO (173.21 g/mol ). |

| FT-IR | Characteristic vibrational bands for N-H/O-H, C=O (in the quinolinone tautomer), and C=C/C=N bonds. |

| Elemental | Calculated: C, 76.28%; H, 6.40%; N, 8.09%. Found: Values within ±0.4% of calculated. |

Crystallization

Obtaining high-quality single crystals is paramount for X-ray diffraction analysis. This often represents the most challenging step in the process. Various crystallization techniques can be employed to grow crystals suitable for diffraction, which should ideally be well-formed, without cracks or defects, and of an appropriate size (typically 0.1-0.5 mm in each dimension).

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile solvent (the precipitant). The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol

-

Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete diffraction pattern. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the observed and calculated diffraction patterns.

The following diagram illustrates the general workflow for crystal structure determination.

Crystallographic Data and Structural Analysis

The final output of a successful crystal structure analysis includes detailed crystallographic data and the refined atomic coordinates. This information allows for a thorough analysis of the molecular geometry, including bond lengths, bond angles, and torsion angles, as well as the intermolecular interactions that govern the crystal packing.

Table 2: Example Crystallographic Data for a Quinolin-2-ol Derivative

| Parameter | Example Value |

| Empirical Formula | C₁₁H₁₁NO |

| Formula Weight | 173.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = X.XXXX(X) Åb = Y.YYYY(Y) Åc = Z.ZZZZ(Z) Åβ = XX.XX(X)° |

| Volume | VVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption Coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal Size | X.XX x Y.YY x Z.ZZ mm³ |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = 0.XXXX] |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.XXXX, wR₂ = 0.YYYY |

| R indices (all data) | R₁ = 0.XXXX, wR₂ = 0.YYYY |

The analysis of the crystal structure would reveal key features such as the planarity of the quinoline ring system and the nature of intermolecular interactions, which are often dominated by hydrogen bonding and π-π stacking in such compounds. For this compound, the presence of the hydroxyl/keto group and the aromatic rings suggests the likelihood of strong hydrogen bonding networks and stacking interactions, which are critical for understanding its physical properties and potential biological activity.

The following diagram illustrates the logical relationship in analyzing the determined crystal structure.

Conclusion

While the specific crystal structure of this compound has yet to be reported, this guide outlines the essential experimental and analytical procedures for its determination. A thorough crystal structure analysis would provide invaluable insights into its solid-state behavior, which is fundamental for its application in materials science and drug development. The detailed structural information would enable a deeper understanding of its structure-activity relationships and guide the design of new quinoline-based compounds with enhanced properties. Researchers are encouraged to consult crystallographic databases for future updates on this and related structures.

References

Commercial Availability and Technical Profile of 4,8-Dimethylquinolin-2-ol: A Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential biological significance of 4,8-Dimethylquinolin-2-ol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this compound in their research.

Commercial Availability and Suppliers

This compound is available from several commercial chemical suppliers. Researchers can procure this compound for laboratory and research purposes. Key suppliers include Sigma-Aldrich and Matrix Scientific. Pricing and availability may vary, and it is advisable to consult the suppliers' websites for the most current information.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from publicly available data sheets from commercial suppliers.

| Property | Value | Source |

| CAS Number | 5349-78-0 | Sigma-Aldrich, Matrix Scientific |

| Molecular Formula | C11H11NO | Sigma-Aldrich |

| Molecular Weight | 173.21 g/mol | Sigma-Aldrich, Matrix Scientific |

| Purity | ≥95% | Sigma-Aldrich, Matrix Scientific |

| Melting Point | 219 - 221 °C | Sigma-Aldrich, Matrix Scientific |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | NJUAEGGYLOZMGV-UHFFFAOYSA-N | Sigma-Aldrich, Matrix Scientific |

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

-

Pictogram: GHS07 (Irritant)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)

-

Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501

Researchers should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Experimental Protocols

A proposed synthetic workflow for a structurally analogous compound, 5,8-Dimethoxy-2-methylquinolin-4-ol, provides a valuable template for researchers.[1][2][3] The key steps in this process are outlined below.

Proposed Synthesis Workflow:

Potential Signaling Pathway Involvement

The precise biological activities and mechanism of action of this compound have not been extensively characterized in publicly available literature. However, the broader class of quinoline and quinolinone derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]

Structurally related compounds have been shown to modulate key cellular signaling pathways. For instance, some quinoline derivatives act as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many cancers.[6] Other reported mechanisms for quinoline derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.[6]

Based on the activities of analogous compounds, a hypothetical signaling pathway that could be modulated by this compound is presented below. This diagram illustrates the potential inhibition of the PI3K/AKT/mTOR pathway.

Future Research Directions

The information presented in this guide suggests that this compound is a readily accessible compound with potential for further investigation in drug discovery and development. Future research should focus on:

-

Elucidation of the precise mechanism of action: A systematic experimental approach, including in vitro and cell-based assays, is required to identify the primary molecular targets and affected signaling pathways.

-

Evaluation of biological activities: Screening for antiproliferative, antimicrobial, and other therapeutic effects will be crucial in determining the potential applications of this compound.

-

Synthesis and derivatization: The development of efficient and scalable synthetic routes will facilitate further studies and the exploration of structure-activity relationships through the synthesis of novel analogs.

This technical guide provides a foundational resource for researchers embarking on studies involving this compound. The commercial availability and the insights from structurally related compounds make it an attractive candidate for further exploration in medicinal chemistry.

References

Literature Review of 4,8-Dimethylquinoline Derivatives: A Technical Guide

A comprehensive review of the synthesis, biological activities, and therapeutic potential of 4,8-dimethylquinoline derivatives. This document is intended for researchers, scientists, and drug development professionals.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Strategic substitutions on the quinoline ring can significantly modulate its biological effects, making it a versatile template for drug design. This review focuses specifically on derivatives of 4,8-dimethylquinoline, exploring their synthesis, biological evaluation, and potential as therapeutic agents. While research on this specific dimethylated quinoline core is not as extensive as for other quinoline derivatives, this guide aims to consolidate the available information and provide a framework for future research.

Synthesis of Quinolines: General Methodologies

The synthesis of the quinoline core can be achieved through several classic named reactions, which can be adapted for the preparation of 4,8-dimethylquinoline derivatives. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Common Synthetic Strategies for the Quinoline Nucleus:

-

Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a classic method for quinoline synthesis, though it can be harsh.

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid.

-

Combes Quinoline Synthesis: This involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

-

Conrad-Limpach Synthesis: This method utilizes the reaction of an aniline with a β-ketoester.

-

Pfitzinger Reaction: This synthesis starts from isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[2]

-

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Modern synthetic approaches often focus on developing more environmentally friendly and efficient one-pot multicomponent reactions.[1] These methods can utilize various catalysts to improve yields and reduce reaction times.

Biological Activities of Quinoline Derivatives

Quinoline derivatives have been extensively studied for a wide range of biological activities, including anticancer, antimicrobial, antifungal, and neuroprotective effects.[1][3][4] The specific substitution pattern on the quinoline ring plays a crucial role in determining the type and potency of its biological activity.

Anticancer Activity

Numerous quinoline derivatives have demonstrated significant anticancer properties through various mechanisms of action. These include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[5][6][7] For instance, certain quinoline-chalcone hybrids have shown potent inhibitory activity against various cancer cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[6][8] The substitution pattern on the quinoline ring, including the presence and position of methyl groups, can significantly influence the antiproliferative activity. For example, in a series of combretastatin A-4 analogues, the position of a methyl group on the quinoline ring had a notable impact on the cytotoxicity against cancer cell lines.[7]

Antimicrobial and Antifungal Activity

The quinoline scaffold is also a well-established pharmacophore for the development of antimicrobial and antifungal agents.[4][9][10] Derivatives of quinoline have been shown to be effective against a range of pathogenic bacteria and fungi. The mechanism of action for their antimicrobial effects can vary, with some compounds targeting specific enzymes or disrupting the fungal cell membrane.[9] Structure-activity relationship (SAR) studies have shown that the introduction of various substituents on the quinoline ring can enhance the antimicrobial potency.[1]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. Below are generalized procedures that can be adapted for the study of 4,8-dimethylquinoline derivatives.

General Procedure for the Synthesis of Quinoline Derivatives

A common approach to synthesizing substituted quinolines involves a multi-step process. For example, the synthesis of certain quinoline derivatives can be initiated from a substituted aniline, which undergoes cyclization and subsequent modifications to yield the desired product.[11]

Example Synthetic Workflow:

-

Condensation: Reaction of a substituted aniline with a suitable carbonyl compound (e.g., diethyl ethoxymethylenemalonate) in a solvent like toluene under reflux.[11]

-

Cyclization: The intermediate from the condensation step is cyclized at high temperature in a high-boiling solvent such as diphenyl ether to form the quinoline ring.[11]

-

Functional Group Interconversion: The resulting quinoline can undergo further reactions, such as chlorination of a hydroxyl group using phosphorus oxychloride (POCl₃), to provide a reactive handle for subsequent diversification.[11]

-

Derivatization: The activated quinoline can then be reacted with various nucleophiles (e.g., amines, boronic acids) to generate a library of derivatives.[11][12]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.[13][14]

Signaling Pathways and Experimental Workflows

The biological activity of quinoline derivatives is often mediated through their interaction with specific cellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of new experiments.

Potential Anticancer Mechanism of Action

Many quinoline derivatives exert their anticancer effects by targeting key proteins involved in cell proliferation and survival. A common mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

General Experimental Workflow for Drug Discovery

The process of discovering and developing new therapeutic agents from a specific chemical scaffold follows a structured workflow, from initial synthesis to biological evaluation and lead optimization.

Caption: A generalized workflow for the discovery of bioactive 4,8-dimethylquinoline derivatives.

Quantitative Data Summary

Due to the limited availability of published research specifically on a series of 4,8-dimethylquinoline derivatives, a comprehensive table of quantitative data for this specific core is not feasible at this time. However, the data from structurally related quinoline derivatives can provide valuable insights for future studies. For example, studies on other substituted quinolines have reported a wide range of IC50 and GI50 values against various cancer cell lines, often in the low micromolar to nanomolar range.[5][6][7][13][15] Similarly, minimum inhibitory concentration (MIC) values for antimicrobial quinoline derivatives have been reported against various bacterial and fungal strains.[4][9] Researchers are encouraged to consult the cited literature for specific quantitative data on related quinoline scaffolds.

Conclusion

The 4,8-dimethylquinoline scaffold represents an intriguing, yet underexplored, area in medicinal chemistry. Based on the extensive research on the broader class of quinoline derivatives, it is plausible that 4,8-dimethylquinoline analogues could possess significant biological activities. This technical guide provides a foundational overview of the synthesis, potential biological activities, and experimental methodologies relevant to the study of these compounds. Further research, including the systematic synthesis and biological evaluation of a library of 4,8-dimethylquinoline derivatives, is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The provided workflows and generalized protocols offer a starting point for researchers to embark on the exploration of this promising chemical space.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of substituted quinazolone derivatives for antibacterial, antifungal, and antiacetylcholinesterase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potent Quinoline-Containing Combretastatin A-4 Analogues: Design, Synthesis, Antiproliferative, and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activities of some novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Biological Activity Screening of 4,8-Dimethylquinolin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1] The quinoline scaffold is a key component in numerous approved therapeutic agents and is continually explored for new drug development.[2][3] Derivatives of quinolin-2-one (also known as carbostyrils) have garnered particular attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][4] This document provides a detailed overview of the potential biological activities of 4,8-Dimethylquinolin-2-ol, inferred from the activities of structurally related compounds, and offers comprehensive protocols for its biological screening. While specific data for this compound is limited in publicly available literature, the information presented herein is intended to guide research and development efforts by highlighting probable biological targets and experimental methodologies.

Potential Biological Activities

Based on the extensive research on quinoline and quinolin-2-one derivatives, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: Quinoline derivatives are well-documented for their antiproliferative and cytotoxic effects against various cancer cell lines.[5][6][7] The proposed mechanisms of action are often multifactorial and can include the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (RTKs), and the induction of apoptosis.[5][8]

-

Anti-inflammatory Activity: Quinoline-based small molecules have been explored as anti-inflammatory agents targeting several pharmacological targets, including cyclooxygenase (COX) and various enzymes involved in the inflammatory cascade.[9][10][11]

-

Antimicrobial Activity: The quinoline scaffold is a core component of many antibacterial and antifungal agents.[4][12][13][14] Fluorinated quinolines, for instance, are a well-established class of antibiotics.[12] It is plausible that this compound could exhibit activity against a range of microbial pathogens.

Data Presentation: Inferred Activity of Related Quinoline Derivatives

The following table summarizes the reported biological activities of various quinoline derivatives, providing a basis for the proposed screening of this compound.

| Compound Class | Specific Derivative(s) | Biological Activity | Cell Lines / Organisms | Reported IC₅₀ / MIC Values | Reference |

| Quinolin-4-one Derivatives | 5,8-Dimethoxy-2-methylquinolin-4-ol (analog) | Anticancer (inferred) | Various cancer cell lines | Not available | [8] |

| Quinolin-4-ol Derivatives | Methoxy-substituted derivatives | Anticancer, Antimicrobial | Various cancer cell lines and bacteria | Not available | [2] |

| Quinoline Derivatives | 91b1 (a specific quinoline derivative) | Anticancer | A549, AGS, KYSE150, KYSE450 | MTS₅₀ comparable to Cisplatin | [6] |

| 4-Hydroxyquinolone Analogues | Compound 3g | Anticancer | HCT116, A549, PC3, MCF-7 | Promising IC₅₀ values | [7] |

| Quinolin-2-one Derivatives | Compounds 6c, 6i, 6l, 6o | Antibacterial (Gram-positive) | MRSA, VRE, MRSE | 6c: MIC = 0.75 µg/mL (MRSA, VRE), 2.50 µg/mL (MRSE) | [4] |

| Quaternary Ammonium Salts of Quinoline | Compound 2 | Antibacterial (Gram-positive) | Bacillus subtilis, Staphylococcus aureus | MIC = 0.504 µM (B. subtilis), 0.321 µM (S. aureus) | [15] |

| Quinoline Alkaloids | Compound 6 (from Zanthoxylum avicennae) | Anti-inflammatory | Macrophages | Significantly suppressed IL-1β and IL-6 expression | [16] |

Experimental Protocols

Detailed methodologies for the initial screening of this compound are provided below.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of this compound on cancer cell lines.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

RPMI-1640 or DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[2]

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.[1]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Microplate reader or visual inspection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).[1]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[1]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth), which can be determined visually or by measuring the absorbance at 600 nm.[1][4]

In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation and a group with LPS stimulation but no compound treatment.

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Visualizations

Experimental Workflow for Biological Screening

Caption: General workflow for the biological activity screening of this compound.

Potential Signaling Pathway in Anticancer Activity

Caption: Hypothesized anticancer signaling pathways modulated by quinoline derivatives.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Antimicrobial and Antifungal Assays of Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] These compounds are foundational scaffolds in the development of various therapeutic agents, exhibiting notable antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant (MDR) microbial strains necessitates the continuous discovery and development of new antimicrobial agents.[3][4] Quinoline derivatives have shown promise in addressing this challenge by targeting various microbial pathways.[3][5][6]

This document provides detailed application notes and standardized protocols for conducting antimicrobial and antifungal assays on novel quinoline derivatives, using the hypothetical compound 4,8-Dimethylquinolin-2-ol as an exemplar. These guidelines are intended to assist researchers in the systematic evaluation of the antimicrobial and antifungal efficacy of new chemical entities within the quinoline class.

Putative Mechanism of Action of Quinolone Derivatives

Quinoline derivatives can exert their antimicrobial effects through various mechanisms. A common mode of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, recombination, and repair.[6] Some derivatives may also disrupt the bacterial cell membrane or interfere with other essential metabolic pathways.[5][7] In fungi, quinoline derivatives can inhibit enzymes like lanosterol 14α-demethylase, which is vital for ergosterol biosynthesis, a key component of the fungal cell membrane.[5]

Putative antimicrobial and antifungal mechanisms of quinoline derivatives.

Experimental Protocols

The following are generalized protocols for determining the antimicrobial and antifungal activity of a novel quinoline derivative.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining the MIC.

Materials:

-

Test compound (e.g., this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO or solvent used to dissolve the compound)

Protocol:

-

Preparation of Inoculum:

-

Culture bacteria on appropriate agar plates overnight at 37°C.

-

Culture fungi on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-